molecular formula C21H20N2O3S B11092513 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11092513
M. Wt: 380.5 g/mol
InChI Key: NMQJJPYRSDPRAR-LDADJPATSA-N
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Description

2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethylbenzylidene group, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 4-ethylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 3-methylphenylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Catalyst: Acid or base catalyst, such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzylidene group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-ethylbenzaldehyde derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: It is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the modulation of various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
  • **(5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (2E,5E)-2,5-bis(4-methylbenzylidene)cyclopentanone

Uniqueness

The uniqueness of 2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide lies in its specific structural features, such as the combination of the thiazolidinone ring and the ethylbenzylidene group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(5E)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H20N2O3S/c1-3-15-7-9-16(10-8-15)12-18-20(25)23(21(26)27-18)13-19(24)22-17-6-4-5-14(2)11-17/h4-12H,3,13H2,1-2H3,(H,22,24)/b18-12+

InChI Key

NMQJJPYRSDPRAR-LDADJPATSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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